N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve high yields in benzoxazole synthesis .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvent-free conditions and the use of catalysts are often employed to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-Phenylbenzoxazole
- 5,6-Dimethylbenzoxazole
- 2-(Substituted-phenyl)benzoxazole
Uniqueness
Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-10-18-20(11-14(13)2)29-22(24-18)15-6-5-7-16(12-15)23-21(26)17-8-3-4-9-19(17)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
OOYHMDTVOLGTIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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